2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide
Description
2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the 1-position and a cyclohexyl-substituted acetamide moiety at the 5-position. This scaffold is structurally optimized for targeting kinase enzymes, particularly EGFR (epidermal growth factor receptor), due to its ability to mimic ATP-binding motifs . The tert-butyl group enhances steric stability, while the cyclohexylacetamide chain modulates solubility and receptor affinity .
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-17(2,3)22-15-13(9-19-22)16(24)21(11-18-15)10-14(23)20-12-7-5-4-6-8-12/h9,11-12H,4-8,10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKARGCUWBHEYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- Molecular Formula : C18H24N4O
- Molecular Weight : 320.41 g/mol
- IUPAC Name : this compound
Structural Characteristics
The structure of the compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that similar compounds in this class can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways:
- Case Study : A derivative of pyrazolo[3,4-d]pyrimidine demonstrated potent inhibition of the Src family of protein tyrosine kinases, which are implicated in various cancers. This inhibition leads to reduced tumor growth in preclinical models .
Anti-inflammatory Effects
Compounds within this chemical family have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:
- Research Findings : A study highlighted that certain pyrazolo[3,4-d]pyrimidines could effectively reduce inflammation markers in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-d]pyrimidines has been explored with promising results:
- Case Study : Research showed that compounds similar to this compound exhibited significant activity against various bacterial strains. This positions them as candidates for developing new antibiotics .
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrazolo[3,4-d]pyrimidine derivatives | Inhibition of Src kinases |
| Anti-inflammatory | Pyrazolo derivatives | Reduction in pro-inflammatory cytokines |
| Antimicrobial | Related pyrazolo compounds | Effective against multiple bacterial strains |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 1-position substituent (e.g., tert-butyl vs. phenyl) critically impacts steric hindrance and binding to kinase ATP pockets. Tert-butyl groups improve metabolic stability but may reduce solubility compared to aryl groups .
- Acetamide vs. Hydrazide : The cyclohexylacetamide in the target compound likely offers better pharmacokinetics than benzylidene-acetohydrazides, which exhibit stronger EGFR inhibition but higher cytotoxicity (e.g., compound 237’s EGFR IC50: 0.186 µM vs. erlotinib’s 0.03 µM) .
EGFR Inhibition
Analog 237 (benzylidene-acetohydrazide derivative) shows potent EGFR inhibition (IC50: 0.186 µM), comparable to erlotinib (IC50: 0.03 µM), via competitive ATP-binding site interactions . Molecular docking (PDB ID: 1M17) confirms that pyrazolo[3,4-d]pyrimidines with planar aromatic systems and hydrogen-bonding substituents (e.g., acetohydrazides) achieve superior kinase inhibition . The target compound’s cyclohexyl group may reduce binding affinity compared to benzylidene derivatives but improve selectivity for non-EGFR targets.
Apoptosis Induction
Compounds 234–237 induce apoptosis in MCF-7 cells, with 235 showing the highest activity (60.02 µM IC50). The tert-butyl group in the target compound may enhance apoptosis by stabilizing the pyrimidinone ring, though direct evidence is lacking .
Pharmacokinetic and Toxicity Considerations
- Toxicity : Benzylidene derivatives (e.g., 237 ) exhibit higher cytotoxicity (IC50: 34.55 µM) due to reactive hydrazide groups, whereas acetamide derivatives like the target compound are likely safer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
